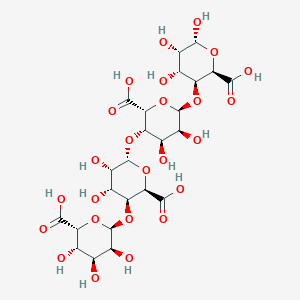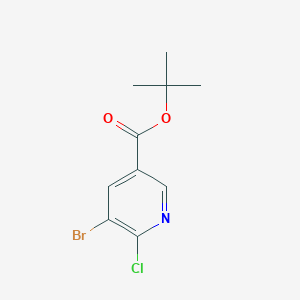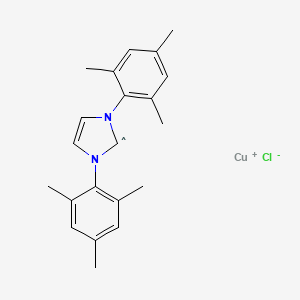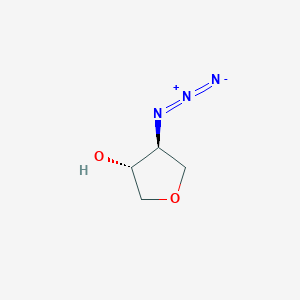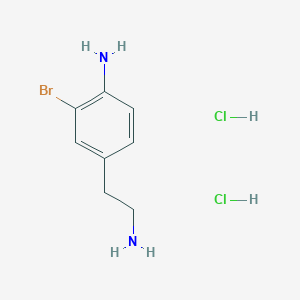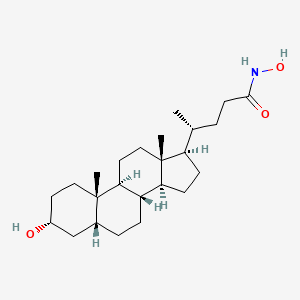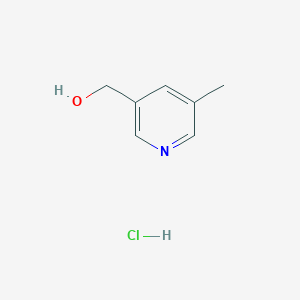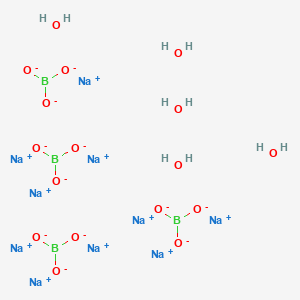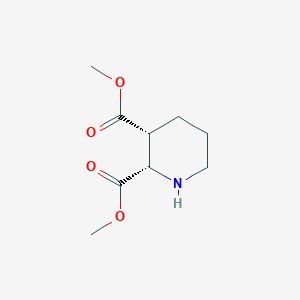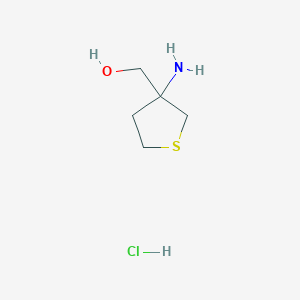
Methyl 3-carbamoyl-4-hydroxybenzoate
Overview
Description
Methyl 3-carbamoyl-4-hydroxybenzoate is a chemical compound that belongs to the class of salicylamides It is characterized by the presence of a methoxycarbonyl group attached to the salicylamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-carbamoyl-4-hydroxybenzoate typically involves the reaction of salicylic acid derivatives with appropriate amines. One common method includes the reaction of 2-hydroxybenzonitrile with an amine in the presence of a catalyst such as zinc dichloride. The reaction is carried out under anhydrous and oxygen-free conditions, often in a solvent like chlorobenzene . Another method involves the reaction of a C4 or higher alkyl ester of salicylic acid with an amine in alcohol, yielding the salicylamide .
Industrial Production Methods: Industrial production of this compound may follow similar synthetic routes but on a larger scale. The process typically involves optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-carbamoyl-4-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 3-carbamoyl-4-hydroxybenzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Industry: It is used in the production of fine chemicals, pesticides, and other industrial products.
Mechanism of Action
The mechanism of action of Methyl 3-carbamoyl-4-hydroxybenzoate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating various signaling pathways, including the inhibition of protein tyrosine kinases and modulation of oxidative phosphorylation . These interactions can lead to diverse biological effects, such as anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Salicylamide: A non-prescription drug with analgesic and antipyretic properties.
Ethenzamide: Another derivative of salicylamide with similar medicinal uses.
Niclosamide: A halogenated salicylanilide with notable anticancer properties.
Uniqueness: Methyl 3-carbamoyl-4-hydroxybenzoate is unique due to the presence of the methoxycarbonyl group, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
methyl 3-carbamoyl-4-hydroxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-14-9(13)5-2-3-7(11)6(4-5)8(10)12/h2-4,11H,1H3,(H2,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHSWRVNWUHUSSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)O)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
